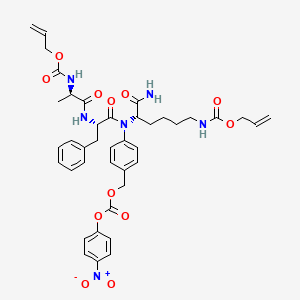
Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Its full chemical name is N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-alanyl-L-phenylalanyl-L-lysyl-(9H-fluoren-9-ylmethoxy)carbonyl]-4-aminobenzoyl]-4-nitrophenylamine .
- The compound’s CAS number is 253863-25-1 .
Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: is a synthetic peptide derivative used in various scientific and industrial applications.
Vorbereitungsmethoden
a. Synthetic Routes:
- The synthesis of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP involves sequential coupling of amino acids using solid-phase peptide synthesis (SPPS).
- Protecting groups (such as Aloc for lysine) are used to prevent unwanted side reactions during peptide assembly.
- The fluorenylmethoxycarbonyl (Fmoc) strategy is commonly employed for SPPS.
- The final step involves deprotection and purification to obtain the desired compound.
- SPPS typically uses coupling reagents like HBTU or HATU and base (e.g., DIEA) for activation.
- Cleavage from the resin and deprotection of side chains are achieved using TFA (trifluoroacetic acid).
- Purification methods include HPLC or preparative chromatography.
- Industrial-scale production may involve automated peptide synthesizers and optimized protocols.
- Quality control ensures purity and consistency.
Analyse Chemischer Reaktionen
- Common reagents include TFA, DCM, DMSO, and DMF.
- Major products depend on the specific reaction and conditions.
Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: can undergo various reactions:
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for peptide synthesis studies.
Biology: Investigated for its interactions with enzymes, receptors, and cellular processes.
Medicine: Potential applications in drug delivery or as targeting moieties.
Industry: May be used in diagnostics or as a research tool.
Wirkmechanismus
- It may inhibit enzymes, modulate signaling pathways, or interact with receptors.
- Further research is needed to elucidate its precise mode of action.
Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: ’s mechanism depends on its specific target.
Vergleich Mit ähnlichen Verbindungen
Unique Features: Highlight its Aloc-protected lysine and PAB-PNP components.
Similar Compounds: Other peptide derivatives, such as Aloc-D-Ala-Phe-Lys(Aloc)-PAB-OH (CAS253863-26-2).
Eigenschaften
Molekularformel |
C40H46N6O12 |
|---|---|
Molekulargewicht |
802.8 g/mol |
IUPAC-Name |
[4-[[(2S)-1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C40H46N6O12/c1-4-23-55-38(50)42-22-10-9-13-34(35(41)47)45(30-16-14-29(15-17-30)26-57-40(52)58-32-20-18-31(19-21-32)46(53)54)37(49)33(25-28-11-7-6-8-12-28)44-36(48)27(3)43-39(51)56-24-5-2/h4-8,11-12,14-21,27,33-34H,1-2,9-10,13,22-26H2,3H3,(H2,41,47)(H,42,50)(H,43,51)(H,44,48)/t27-,33+,34+/m1/s1 |
InChI-Schlüssel |
AZOIYVUEQXFWAV-KUSJRIKGSA-N |
Isomerische SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])[C@@H](CCCCNC(=O)OCC=C)C(=O)N)NC(=O)OCC=C |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(=O)OCC=C)C(=O)N)NC(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



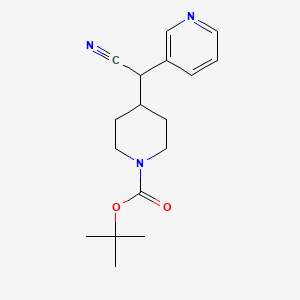
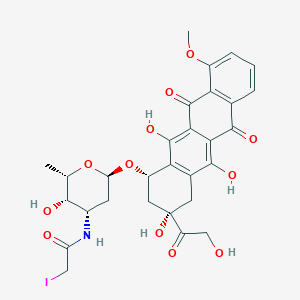


![Ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11829955.png)

![methyl (E)-6-(5-(acetoxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate](/img/structure/B11829965.png)
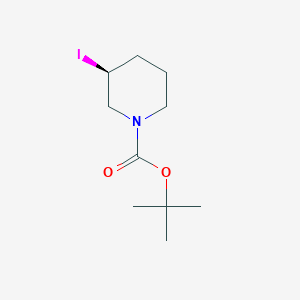


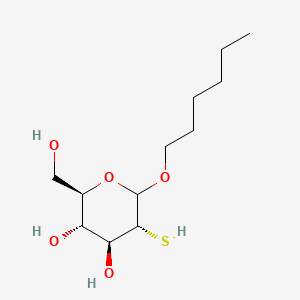

![1-[(4'aR,7'aR)-1',4'a,5',6',7',7'a-hexahydrospiro[cyclohexane-1,2'-pyrrolo[3,4-b]pyridin]-7'a-yl]methanamine](/img/structure/B11830020.png)
